molecular formula C19H21ClN4O B2623344 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034368-96-0

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2623344
CAS No.: 2034368-96-0
M. Wt: 356.85
InChI Key: OBFHALLHAVMKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyclopropylpyridazinyl group, and a piperazinyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom, forming the 4-chlorophenyl intermediate.

    Cyclopropylpyridazinyl Group Introduction: The next step involves the synthesis of the cyclopropylpyridazinyl group, which can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Piperazine Ring Formation: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the piperazine moiety is attached to the ethanone backbone.

    Final Coupling: The final step involves the coupling of the chlorophenyl intermediate with the cyclopropylpyridazinyl-piperazine intermediate under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under specific conditions, such as controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone: Similar structure with a methyl group instead of a cyclopropyl group.

    2-(4-Chlorophenyl)-1-(4-(6-ethylpyridazin-3-yl)piperazin-1-yl)ethanone: Similar structure with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFHALLHAVMKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.